molecular formula C9H11NO3S B8504544 3-Propionylbenzenesulfonamide

3-Propionylbenzenesulfonamide

Cat. No.: B8504544
M. Wt: 213.26 g/mol
InChI Key: SPAVECFGRZAWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propionylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a propionyl (CH₂CH₂CO-) substituent at the 3-position of the benzene ring. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, contributing to hydrogen bonding and electrostatic interactions with biological targets, such as carbonic anhydrases or tyrosine kinases .

The synthesis of this compound derivatives typically involves coupling reactions between substituted benzene sulfonyl chlorides and amines or other nucleophiles. For example, Shelke et al. (2025) optimized peptide coupling conditions to synthesize structurally related N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide derivatives, prioritizing high yields, reproducibility, and cost-effective reagents (Table 1, ).

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

3-propanoylbenzenesulfonamide

InChI

InChI=1S/C9H11NO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)

InChI Key

SPAVECFGRZAWSI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of benzenesulfonamide derivatives are heavily influenced by substituents at the 3-position. Below is a comparative analysis of 3-propionylbenzenesulfonamide and its analogs:

Compound 3-Position Substituent Key Properties Synthetic Yield (Reported) Biological Activity
This compound Propionyl (CH₂CH₂CO-) Moderate hydrophobicity; potential for enhanced membrane permeability Not reported Hypothesized anticancer activity
3-Acetylbenzenesulfonamide Acetyl (COCH₃) Higher polarity; shorter alkyl chain may reduce metabolic stability 72–85% (various studies) Carbonic anhydrase inhibition
N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide (5a-g) Indoline-1-carbonyl Bulky, aromatic substituent; may improve target binding via π-π interactions 60–92% (optimized conditions) Anticancer (IC₅₀: 1.5–8.2 μM)

Key Findings:

Substituent Effects on Activity: The indoline-1-carbonyl group in derivatives 5a-g demonstrated potent anticancer activity (IC₅₀: 1.5–8.2 μM), attributed to its ability to engage in π-π stacking with hydrophobic enzyme pockets . Acetyl-substituted analogs exhibit stronger carbonic anhydrase inhibition but may suffer from rapid metabolic clearance due to their polarity.

Synthetic Efficiency :

  • Shelke et al. achieved yields of 60–92% for 5a-g using peptide coupling reagents like HATU, avoiding costly catalysts (Table 1, ). Propionyl derivatives might require similar conditions, though reaction times or purification steps could vary due to differences in substituent reactivity.

Physicochemical Properties: Propionyl’s longer alkyl chain compared to acetyl increases lipophilicity (calculated logP: ~1.8 vs. However, this could also elevate plasma protein binding, reducing free drug availability.

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